molecular formula C7H8O7S B14348569 3-(Sulfomethyl)hexa-2,4-dienedioic acid CAS No. 96163-60-9

3-(Sulfomethyl)hexa-2,4-dienedioic acid

Katalognummer: B14348569
CAS-Nummer: 96163-60-9
Molekulargewicht: 236.20 g/mol
InChI-Schlüssel: POPWSVQEQSUAPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Sulfomethyl)hexa-2,4-dienedioic acid is an organic compound with the molecular formula C7H8O7S It is a derivative of hexa-2,4-dienedioic acid, featuring a sulfomethyl group attached to the third carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sulfomethyl)hexa-2,4-dienedioic acid can be achieved through several methods. One common approach involves the reaction of hexa-2,4-dienedioic acid with a sulfonating agent such as chloromethyl sulfone under controlled conditions. The reaction typically requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the sulfonation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Sulfomethyl)hexa-2,4-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The sulfomethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Sulfomethyl)hexa-2,4-dienedioic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(sulfomethyl)hexa-2,4-dienedioic acid involves its interaction with specific molecular targets. The sulfomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The conjugated diene system allows for resonance stabilization, enhancing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexa-2,4-dienedioic acid: The parent compound without the sulfomethyl group.

    Sorbic acid: A related compound with antimicrobial properties.

    Muconic acid: Another diene-containing compound with industrial applications.

Uniqueness

3-(Sulfomethyl)hexa-2,4-dienedioic acid is unique due to the presence of the sulfomethyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential for diverse applications compared to its parent compound and other similar molecules.

Eigenschaften

CAS-Nummer

96163-60-9

Molekularformel

C7H8O7S

Molekulargewicht

236.20 g/mol

IUPAC-Name

3-(sulfomethyl)hexa-2,4-dienedioic acid

InChI

InChI=1S/C7H8O7S/c8-6(9)2-1-5(3-7(10)11)4-15(12,13)14/h1-3H,4H2,(H,8,9)(H,10,11)(H,12,13,14)

InChI-Schlüssel

POPWSVQEQSUAPS-UHFFFAOYSA-N

Kanonische SMILES

C(C(=CC(=O)O)C=CC(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.